N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide
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Overview
Description
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a thiophene ring, a thiazole ring, and a triazole ring, all of which contribute to its diverse chemical properties and potential applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit inhibitory activity against topoisomerase 1 .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through electrophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways, leading to a range of biological effects .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of pharmacological properties, such as anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, thiazoles have been reported to exhibit antibacterial and antifungal activities, suggesting that they may interact with enzymes or proteins essential for the growth and survival of bacteria and fungi
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways . For example, they have been shown to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the thiazole ring is often prepared via the Hantzsch thiazole synthesis. The triazole ring can be formed using the Huisgen cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atoms in the thiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, thiazole, and triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the heterocyclic rings .
Scientific Research Applications
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent, owing to its unique structure and reactivity.
Industry: It can be used in the development of new polymers and other advanced materials, as well as in the formulation of specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
2-(2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl)ethan-1-amine: This compound shares a similar core structure but lacks the pivalamide group, which can affect its reactivity and biological activity.
Thiazole and Triazole Derivatives: Other derivatives of thiazole and triazole rings can have similar properties, but the specific combination of rings in N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide gives it unique characteristics
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c1-15(2,3)13(20)16-7-6-10-9-22-14-17-12(18-19(10)14)11-5-4-8-21-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYBMUKXONNPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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